molecular formula C7H5ClFNO2 B600049 2-(Chloromethyl)-1-fluoro-4-nitrobenzene CAS No. 143032-52-4

2-(Chloromethyl)-1-fluoro-4-nitrobenzene

Cat. No.: B600049
CAS No.: 143032-52-4
M. Wt: 189.57
InChI Key: JXEGJILGVKWEMR-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-1-fluoro-4-nitrobenzene is an organic compound with the molecular formula C7H5ClFNO2 It is a derivative of benzene, where the benzene ring is substituted with a chloromethyl group at the 2-position, a fluorine atom at the 1-position, and a nitro group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-1-fluoro-4-nitrobenzene typically involves the chloromethylation of 1-fluoro-4-nitrobenzene. This can be achieved through the Blanc chloromethylation reaction, which uses formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl2) . The reaction proceeds under acidic conditions, where the formaldehyde carbonyl is protonated, making the carbon more electrophilic. The aromatic pi-electrons of 1-fluoro-4-nitrobenzene then attack the electrophilic carbon, followed by rearomatization of the aromatic ring .

Industrial Production Methods

Industrial production of this compound may involve similar chloromethylation processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-1-fluoro-4-nitrobenzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted products.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon) or chemical reducing agents such as tin(II) chloride (SnCl2) in hydrochloric acid.

    Oxidation: The chloromethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid.

    Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium, or chromium trioxide (CrO3) in acetic acid.

Major Products Formed

    Nucleophilic Substitution: Substituted benzene derivatives with various functional groups replacing the chloromethyl group.

    Reduction: 2-(Aminomethyl)-1-fluoro-4-nitrobenzene or 2-(Chloromethyl)-1-fluoro-4-aminobenzene.

    Oxidation: 2-(Carboxymethyl)-1-fluoro-4-nitrobenzene.

Scientific Research Applications

2-(Chloromethyl)-1-fluoro-4-nitrobenzene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound’s derivatives may exhibit biological activity, making it a valuable scaffold for drug discovery and development.

    Material Science: It can be used in the synthesis of functional materials, including polymers and resins, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-1-fluoro-4-nitrobenzene depends on the specific reactions it undergoes. For instance, in nucleophilic substitution reactions, the chloromethyl group acts as an electrophile, attracting nucleophiles to form new covalent bonds. In reduction reactions, the nitro group is reduced to an amino group through electron transfer processes facilitated by reducing agents. The molecular targets and pathways involved vary based on the specific application and the nature of the substituents introduced during chemical reactions.

Comparison with Similar Compounds

2-(Chloromethyl)-1-fluoro-4-nitrobenzene can be compared with other similar compounds such as:

    2-(Chloromethyl)-1-fluoro-4-aminobenzene: Similar structure but with an amino group instead of a nitro group, leading to different reactivity and applications.

    2-(Chloromethyl)-1-fluoro-4-methylbenzene:

    2-(Chloromethyl)-1-fluoro-4-hydroxybenzene: Similar structure but with a hydroxy group instead of a nitro group, influencing its reactivity and applications.

The uniqueness of this compound lies in the combination of its functional groups, which provide a versatile platform for various chemical transformations and applications in different fields.

Properties

IUPAC Name

2-(chloromethyl)-1-fluoro-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClFNO2/c8-4-5-3-6(10(11)12)1-2-7(5)9/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXEGJILGVKWEMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])CCl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10734809
Record name 2-(Chloromethyl)-1-fluoro-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10734809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143032-52-4
Record name 2-(Chloromethyl)-1-fluoro-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10734809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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